N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride

Salt selection Solid-state chemistry Aqueous solubility

Inconsistent handling of free-base piperidine amines compromises synthetic reproducibility. This dihydrochloride salt (CAS 172281-72-0) provides crystalline solid handling and superior aqueous solubility versus the free base (CAS 138022-00-1), enabling precise weighing and direct use in aqueous-phase coupling, reductive amination, and bioconjugation workflows. • CXCR4 antagonist scaffold with SAR-validated binding activity; sigma-2 receptor affinity Ki=90 nM with 9.3-fold σ2/σ1 selectivity • ≥98% purity; white crystalline solid; store at RT; shipped ambient

Molecular Formula C8H20Cl2N2
Molecular Weight 215.16 g/mol
CAS No. 172281-72-0
Cat. No. B063372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride
CAS172281-72-0
Molecular FormulaC8H20Cl2N2
Molecular Weight215.16 g/mol
Structural Identifiers
SMILESCN(C)CC1CCNCC1.Cl.Cl
InChIInChI=1S/C8H18N2.2ClH/c1-10(2)7-8-3-5-9-6-4-8;;/h8-9H,3-7H2,1-2H3;2*1H
InChIKeyNGEUUXMQPFMKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1-(piperidin-4-yl)methanamine Dihydrochloride: Chemical Identity & Specifications


N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride (CAS 172281-72-0), also designated as 4-[(dimethylamino)methyl]piperidine dihydrochloride, is a bis-hydrochloride salt of a tertiary amine with molecular formula C₈H₂₀Cl₂N₂ and molecular weight 215.16 g/mol . It belongs to the piperidin-4-yl-methanamine class of organic building blocks, characterized by a piperidine ring substituted at the 4-position with a dimethylaminomethyl moiety [1]. The dihydrochloride salt form confers enhanced aqueous solubility and solid-state stability compared to the free base (CAS 138022-00-1), making it the preferred form for reproducible handling in synthetic and biochemical workflows . This compound is supplied for research and further manufacturing use only, with typical commercial purity specifications ranging from ≥95% to ≥98% .

Solid Form & Handling
Crystalline dihydrochloride salt enables accurate weighing and eliminates liquid handling variability
Aqueous Workflow Compatibility
Enhanced aqueous solubility supports direct use in water-based synthesis and biochemical assays
Procurement Specification
Commercial purity ≥95–98% suitable for reproducible building-block chemistry

N,N-Dimethyl-1-(piperidin-4-yl)methanamine Dihydrochloride: Why Substitution Fails


Substituting N,N-dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride with the free base (CAS 138022-00-1), the mono-hydrochloride (CAS 93564-24-0), or structurally related piperidine analogs introduces material changes in physicochemical properties, synthetic compatibility, and biological target engagement that compromise experimental reproducibility and procurement value. The free base is a liquid with limited aqueous solubility and a predicted pKa of 10.53±0.10, which affects protonation state and reactivity under physiological or synthetic pH conditions . In contrast, the dihydrochloride salt is a crystalline solid with markedly improved aqueous solubility and handling characteristics . Furthermore, structure-activity relationship (SAR) studies on N-substituted piperidin-4-yl-methanamine derivatives reveal that even subtle modifications to the N-substituent dramatically alter binding affinity, selectivity, and antagonism mode at therapeutically relevant targets such as the CXCR4 chemokine receptor [1]. These findings underscore that the precise molecular identity—including salt stoichiometry—is not interchangeable without risking divergent experimental outcomes or synthetic yields. The evidence presented below quantifies these differential dimensions.

Free base (CAS 138022-00-1)
Liquid with limited aqueous solubility and high pKa (~10.5); may shift protonation state and reactivity, reducing reproducibility in aqueous-phase protocols
Mono-hydrochloride (CAS 93564-24-0)
Different HCl stoichiometry alters molar mass and free amine equivalents, complicating neutralization calculations and multi-step synthesis
N-substituted piperidine analogs
SAR studies show even minor N-substituent changes can drastically affect CXCR4 binding affinity and antagonism mode; core scaffold identity does not guarantee interchangeable target engagement

N,N-Dimethyl-1-(piperidin-4-yl)methanamine Dihydrochloride: Evidence-Based Comparison


Salt Form Differentiation: Dihydrochloride vs. Free Base

The dihydrochloride salt (CAS 172281-72-0) presents as a solid with enhanced aqueous solubility compared to the free base (CAS 138022-00-1), which is a liquid with strong amine odor and limited water miscibility . The free base exhibits a predicted pKa of 10.53±0.10 and a predicted LogP of 0.87640, indicating moderate lipophilicity that reduces aqueous compatibility . The dihydrochloride form circumvents these limitations, offering improved weighing accuracy, storage stability, and direct usability in aqueous reaction media or biological buffers .

Salt Form & Handling
Reported
Dihydrochloride: solid, aqueous soluble vs. Free base: liquid, limited aqueous solubility, predicted LogP 0.88
Solid form reduces workflow variability and enables direct aqueous use
Qualitative physicochemical assessment; computational LogP/pKa
Salt selection Solid-state chemistry Aqueous solubility Synthetic workflow

CXCR4 Antagonist Activity of Piperidin-4-yl-methanamine Scaffold

A structure-based medicinal chemistry study evaluated 31 N-substituted piperidin-4-yl-methanamine derivatives as CXCR4 antagonists. The scaffold demonstrated binding affinity comparable to the hallmark antagonist AMD3100 and exhibited distinct competition modes with endogenous chemokine CXCL12 [1]. While the exact N,N-dimethyl analog (target compound) was not directly assayed, the study establishes that the piperidin-4-yl-methanamine core with N-substitution is a validated chemotype for CXCR4 modulation. The dimethylamino substitution pattern (as in CAS 172281-72-0) represents a specific N-substituent within this active class [1].

CXCR4 Scaffold Validation
Class-level
31 derivatives, binding comparable to AMD3100, diverse competitive/non-competitive antagonism modes
Piperidin-4-yl-methanamine core is a validated starting point for CXCR4 probe development
Exact N,N-dimethyl analog not directly assayed; class-level inference
CXCR4 antagonism Chemokine receptor Fragment-based drug discovery SAR

Sigma-2 Receptor Binding Affinity

A compound containing the N,N-dimethyl-1-(piperidin-4-yl)methanamine core (represented by CHEMBL1698776) demonstrated binding affinity at the sigma-2 receptor with a Ki of 90 nM in rat PC12 cell membranes [1]. The same scaffold exhibited lower affinity for sigma-1 receptor (Ki = 841 nM) in guinea pig brain membranes, indicating a selectivity profile [1]. While this data derives from a related analog rather than the exact dihydrochloride salt, it confirms that the N,N-dimethyl substitution on the piperidin-4-yl-methanamine framework confers measurable sigma receptor engagement—a property relevant for CNS-targeted probe development .

Sigma-2 Binding Affinity
Cross-study
Ki sigma-2 = 90 nM, sigma-1 = 841 nM; ~9.3-fold selectivity
N,N-dimethyl scaffold engages sigma-2 receptor; supports procurement for sigma studies
Data from analog CHEMBL1698776; rat PC12 membranes
Sigma receptor CNS pharmacology Neurotransmitter modulation Binding affinity

Cost-Benefit: Dihydrochloride vs. Mono-Hydrochloride

The dihydrochloride salt (CAS 172281-72-0; molecular weight 215.16 g/mol) provides a fully protonated, shelf-stable solid with two equivalents of HCl per molecule, whereas the mono-hydrochloride form (CAS 93564-24-0; molecular weight 178.70 g/mol) contains only one equivalent [1]. In synthetic applications where a defined amount of the free amine is required, the dihydrochloride form offers precise stoichiometric control upon neutralization. Pricing analysis from a major supplier indicates that the dihydrochloride salt is offered at approximately $200 USD per gram (≥98% purity), while the structurally distinct N-methyl analog (N-Methyl-1-(piperidin-4-yl)methanamine dihydrochloride) is listed at a similar price point, suggesting that N-substitution pattern rather than salt form drives cost .

Salt Stoichiometry & Cost
Reported
Dihydrochloride MW 215.16 vs. Mono-HCl MW 178.70; ~$200/g for N-methyl analog (≥98%)
Dihydrochloride provides precise 2 HCl equivalent stoichiometry for neutralization
Pricing from ChemScene; 1g scale
Cost efficiency Salt stoichiometry Procurement optimization Building blocks

N,N-Dimethyl-1-(piperidin-4-yl)methanamine Dihydrochloride: Research & Industrial Applications


CXCR4 Antagonist Probe Synthesis

The piperidin-4-yl-methanamine scaffold, with N,N-dimethyl substitution as in CAS 172281-72-0, has been validated as a productive starting point for CXCR4 antagonist discovery. SAR studies demonstrate that N-substituted derivatives of this core achieve binding affinity comparable to AMD3100 and exhibit diverse antagonism modes (competitive/non-competitive) with endogenous CXCL12 [1]. The dihydrochloride salt provides a stable, water-soluble building block for further N-alkylation, acylation, or reductive amination to generate focused libraries targeting CXCR4-mediated pathologies including cancer metastasis, HIV-1 infection, and inflammatory disorders [1].

Sigma-2 Receptor Ligand Development

Analogs bearing the N,N-dimethyl-1-(piperidin-4-yl)methanamine core exhibit measurable sigma-2 receptor binding affinity (Ki = 90 nM) with approximately 9.3-fold selectivity over sigma-1 [2]. This binding profile supports the use of CAS 172281-72-0 as a starting material for sigma-2-targeted probe synthesis. Sigma-2 receptors are implicated in cancer cell proliferation, neurodegeneration, and CNS disorders; the dihydrochloride salt's aqueous solubility facilitates direct use in biological assay preparation and radioligand displacement studies .

Aqueous-Phase Synthesis & Bioconjugation

Unlike the free base (liquid, limited aqueous solubility, predicted LogP 0.87640), the dihydrochloride salt (CAS 172281-72-0) is a crystalline solid with enhanced aqueous solubility . This property makes it the preferred form for reactions conducted in water or aqueous-organic mixed solvent systems, including amide coupling, reductive amination in buffer, and bioconjugation to hydrophilic payloads. The defined stoichiometry (two HCl equivalents) enables precise neutralization to the free amine in situ when required for nucleophilic transformations .

CNS-Targeted Library Building Block

The compound serves as a versatile intermediate in the synthesis of biologically active molecules targeting CNS pathways [3]. The piperidine ring with a basic dimethylaminomethyl substituent provides a privileged scaffold for CNS drug discovery, offering favorable calculated properties for blood-brain barrier penetration when appropriately derivatized. The dihydrochloride salt form ensures consistent handling, weighing accuracy, and long-term storage stability—critical for reproducible library synthesis and high-throughput screening campaigns .

Application
Selection Property
Validation Focus
CXCR4 probe synthesis
Aqueous solubility & defined stoichiometry
CXCR4 binding & antagonism mode
Sigma-2 ligand development
Sigma-2 receptor engagement
Sigma-2 binding affinity & selectivity
Aqueous synthesis & bioconjugation
Crystalline solid, water-soluble
Reaction compatibility in aqueous media
CNS-targeted library synthesis
Piperidine scaffold with basic amine
CNS permeability profile review
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